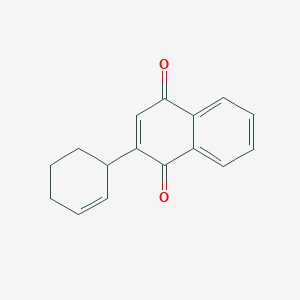![molecular formula C13H24O2Si2 B14472106 [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 65838-68-8](/img/structure/B14472106.png)
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 3-methyl-1,2-phenylene core through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to interact with various molecular targets through its trimethylsilyl groups. These interactions can lead to the formation of stable complexes with biomolecules, which can alter their activity and function. The compound can also undergo chemical transformations that result in the formation of reactive intermediates, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoate: Similar structure but with carboxylic acid groups instead of trimethylsilyl groups.
[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups and carboxylic acid functionalities.
[(1,4-Phenylenebis(methylene))bis(sulfanediyl)dinicotinic acid: Features sulfur atoms and nicotinic acid groups.
Uniqueness
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to its specific combination of a 3-methyl-1,2-phenylene core and trimethylsilyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in materials science and synthetic chemistry.
Properties
CAS No. |
65838-68-8 |
|---|---|
Molecular Formula |
C13H24O2Si2 |
Molecular Weight |
268.50 g/mol |
IUPAC Name |
trimethyl-(2-methyl-6-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h8-10H,1-7H3 |
InChI Key |
INBPVSVUSZJONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
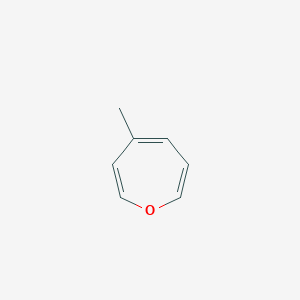
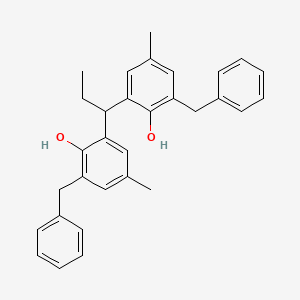

![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
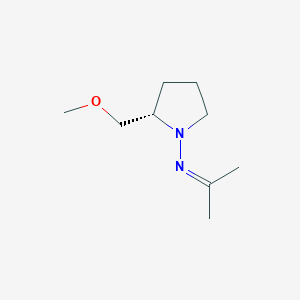
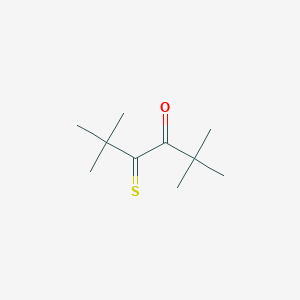

![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
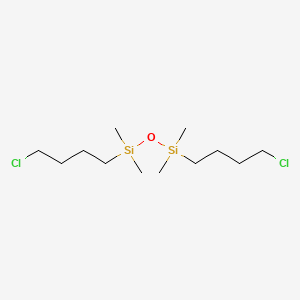
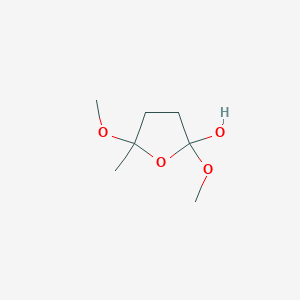

![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
